N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Description
N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a compound that features a thiophene ring and an oxadiazole ring, both of which are known for their significant roles in medicinal chemistry. The presence of these heterocyclic structures often imparts unique biological activities, making such compounds valuable in various scientific research fields.
Properties
IUPAC Name |
N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(16)14-12(2,3)11-13-10(17-15-11)6-9-4-5-18-7-9/h4-5,7H,6H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDNRIIZXIBSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=NOC(=N1)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of such compounds often employs continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Oxadiazole Derivatives: Compounds such as ataluren and azilsartan, which feature oxadiazole rings, are used in the treatment of various diseases.
Uniqueness
N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to the combination of the thiophene and oxadiazole rings, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, potentially leading to more diverse therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
